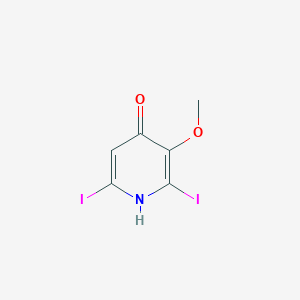

2,6-Diiodo-3-methoxy-pyridin-4-ol

Description

Properties

Molecular Formula |

C6H5I2NO2 |

|---|---|

Molecular Weight |

376.92 g/mol |

IUPAC Name |

2,6-diiodo-3-methoxy-1H-pyridin-4-one |

InChI |

InChI=1S/C6H5I2NO2/c1-11-5-3(10)2-4(7)9-6(5)8/h2H,1H3,(H,9,10) |

InChI Key |

KMSHKIAULYCZKK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(NC(=CC1=O)I)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural Analogs

*Molecular weights calculated based on atomic masses (I = 126.90, Br = 79.90, O = 16.00, etc.).

Key Observations:

Halogen Effects: The target compound’s diiodo substitution likely confers higher molecular weight and polarizability compared to bromine-containing analogs (e.g., 2-Bromo-6-iodo-3-methoxypyridin-4-ol). In 3-Iodo-4-methoxypyridine, the absence of a hydroxyl group and second iodine simplifies the structure, likely enhancing solubility in nonpolar solvents .

Substituent Position: 2,6-Diiodo-5-methoxypyridin-3-ol (methoxy at position 5) demonstrates how positional isomerism alters electronic effects.

Functional Group Complexity :

- 3-Iodo-2,5,6-trimethoxypyridin-4-ol features three methoxy groups, which could enhance steric bulk and reduce metabolic stability in biological systems compared to the target compound’s simpler substitution pattern .

Amino and Chloro Derivatives

Table 2: Derivatives with Non-Halogen Substituents

Key Observations:

Amino Group Impact: 3-Amino-5-methoxypyridin-4-ol•2HCl exhibits basicity due to the amino group, contrasting with the target compound’s hydroxyl and methoxy groups. This could make it more reactive in acid-catalyzed reactions or as a hydrogen-bond donor .

Chlorine vs. Iodine :

- Chlorine in 5-Chloro-2,3-dimethoxypyridin-4-ol reduces molecular weight and polarizability compared to iodine analogs. Chlorine’s smaller size may enhance metabolic stability but reduce heavy-atom effects useful in crystallography or radiopharmaceuticals .

Complex Heterocyclic Derivatives

Compounds such as 3-(2-cyanoethyl) 5-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate () feature extended heterocyclic systems with aryl and ester groups. While structurally distinct from the target compound, these derivatives highlight the diversity of pyridine-based scaffolds in drug discovery, particularly in calcium channel modulation or kinase inhibition .

Preparation Methods

Substrate Preparation: 3-Methoxy-pyridin-4-ol

The precursor 3-methoxy-pyridin-4-ol is synthesized via selective methoxylation of pyridin-4-ol derivatives. While direct methods are sparsely documented, analogous protocols for 4-methoxypyridine synthesis suggest:

-

Methoxylation of Halopyridines : Treatment of 3-chloro-pyridin-4-ol with sodium methoxide in methanol at 25–30°C achieves methoxy substitution at position 3. This method mirrors the methoxylation of 2-amino-6-chloro-3-nitropyridine to 2-amino-6-methoxy-3-nitropyridine, yielding >90% conversion under optimized conditions.

Regioselective Diiodination

Iodination at positions 2 and 6 is achieved using iodine monochloride (ICl) in dimethylformamide (DMF):

-

Reaction Setup : 3-Methoxy-pyridin-4-ol (1 equiv) is dissolved in anhydrous DMF under nitrogen.

-

Iodination : ICl (2.2 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 24 hours.

-

Workup : The mixture is quenched with aqueous sodium thiosulfate, extracted with ethyl acetate, and purified via silica chromatography.

Data :

Nitration-Iodination Cascade of 3-Methoxypyridine 1-Oxide

Synthesis of 3-Methoxypyridine 1-Oxide

4-Methoxypyridine 1-oxide is prepared via oxidation of 3-methoxypyridine using meta-chloroperbenzoic acid (mCPBA) in dichloromethane.

Diiodination with Iodine Monochloride

The 1-oxide intermediate undergoes iodination under mild conditions:

-

Reaction : 3-Methoxypyridine 1-oxide (1 equiv) is treated with ICl (2.2 equiv) in DMF at 25°C for 12 hours.

-

Reduction : The resulting 2,6-diiodo-3-methoxypyridine 1-oxide is reduced using hydroiodic acid (HI) and hypophosphorous acid (H3PO2) to remove the N-oxide group.

Data :

Hydroxylation of 2,6-Diiodo-3-methoxypyridine

Directed Hydroxylation via Electrophilic Substitution

A patented method introduces the hydroxyl group at position 4 through controlled hydrolysis:

-

Substrate : 2,6-Diiodo-3-methoxypyridine is dissolved in toluene (10–20 volumes).

-

Hydrolysis : Aqueous HCl (6N) is added, and the mixture is stirred at 60°C for 8 hours.

-

Isolation : The product is extracted, and the organic phase is distilled under vacuum to yield 2,6-diiodo-3-methoxy-pyridin-4-ol.

Data :

Comparative Analysis of Methods

| Method | Key Step | Yield | Complexity | Scalability |

|---|---|---|---|---|

| Direct Iodination | ICl-mediated iodination | 85–92% | Moderate | High |

| Nitration-Iodination | N-oxide reduction | 78% | High | Moderate |

| Hydroxylation | Acidic hydrolysis | 65–99% | Low | High |

Insights :

-

Regioselectivity : ICl in DMF ensures precise iodination at positions 2 and 6, avoiding over-iodination.

-

Functional Group Compatibility : The methoxy group at position 3 remains stable under acidic hydrolysis conditions.

-

Limitations : N-oxide reduction requires strict control to prevent deiodination.

Mechanistic Considerations

Iodination Mechanism

Iodine monochloride acts as an electrophilic iodinating agent. The methoxy group at position 3 directs iodination to the ortho (2 and 6) positions via resonance stabilization of the intermediate sigma complex.

Q & A

Q. Table 1: Comparative Reactivity of Halogenated Pyridinols

Q. Table 2: Stability Under Accelerated Degradation Conditions

| Condition | Time (hr) | % Decomposition | Degradation Pathway |

|---|---|---|---|

| pH 2.0, 25°C | 24 | 95 | Hydrolysis of methoxy group |

| pH 10.0, 25°C | 48 | 70 | Deiodination |

| UV light, 254 nm | 12 | 40 | Radical-mediated C–I cleavage |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.